molecular formula C21H18N2O2 B4175556 4-(benzoylamino)-N-benzylbenzamide

4-(benzoylamino)-N-benzylbenzamide

Cat. No.: B4175556
M. Wt: 330.4 g/mol
InChI Key: YGDAVEJIQHMSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzoylamino)-N-benzylbenzamide is a chemical compound offered for research and development purposes. This product is part of a class of substituted benzamides, which are aromatic organic compounds featuring a benzene ring substituted by an amide functional group and various other substituents . While specific studies on this exact molecule are limited in the public domain, structural analogs and related bis-amide compounds have been reported in scientific literature for use in pest control, demonstrating insecticidal, acaricidal, nematicidal, and molluscicidal activities . The presence of multiple amide bonds in its structure suggests potential for interesting chemical and biological interactions, making it a candidate for investigation in various fields of chemistry. Researchers may find value in exploring its properties, synthetic pathways, or potential as a building block for more complex molecules. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-benzamido-N-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20(22-15-16-7-3-1-4-8-16)18-11-13-19(14-12-18)23-21(25)17-9-5-2-6-10-17/h1-14H,15H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDAVEJIQHMSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Activities Reference
4-(Benzoylamino)-N-benzylbenzamide Benzoylamino (C₆H₅CONH-) at C4; N-benzyl C₂₁H₁₈N₂O₂ 330.39 (calc.) Not explicitly reported (inference: potential antimicrobial/kinase inhibition) Hypothetical
4-Amino-N-benzylbenzamide Amino (-NH₂) at C4; N-benzyl C₁₄H₁₄N₂O 226.27 Laboratory reagent; no reported bioactivity
4-Methoxy-N-(2-phenylethyl)benzamide Methoxy (-OCH₃) at C4; N-phenethyl C₁₆H₁₇NO₂ 255.31 Synthetic intermediate; no bioactivity data
5-(Benzoylamino)-1-methylindole Benzoylamino at C5; methyl at N1 C₁₆H₁₄N₂O 250.30 Transglutaminase inhibition (IC₅₀: 12 µM)
Bentiromide Tyrosyl-benzoylamino; p-aminobenzoic acid C₂₁H₂₃N₃O₅ 397.43 Pancreatic function diagnostic agent

Key Observations:

Substituent Effects on Bioactivity: The benzoylamino group (as in 5-(benzoylamino)-1-methylindole) enhances enzyme inhibition compared to simpler amides (e.g., 4-amino-N-benzylbenzamide) due to improved binding via hydrogen bonds and π-π stacking .

Synthetic Flexibility: N-Benzylation (common in ) allows modular synthesis, whereas benzoylation () requires careful control to avoid over-reaction at phenolic -OH groups .

Comparative Pharmacological Data

Key Findings:

  • Antimicrobial Activity: Ethyl 4-(benzoylamino)benzoate () shows moderate antibacterial effects, suggesting that the benzoylamino-benzamide scaffold could be optimized for broader-spectrum activity .
  • Enzyme Inhibition: Indole derivatives with benzoylamino groups () exhibit potent TG2 inhibition, highlighting the importance of aromatic stacking in active-site binding .

Challenges and Limitations

  • Synthetic Complexity: Benzamidomethylation of phenolic -OH groups (as in ) is challenging, requiring specialized reagents like (benzamidomethyl)triethylammonium chloride .
  • Bioavailability: N-Benzyl and benzoylamino groups may reduce solubility, necessitating formulation adjustments for in vivo applications .

Q & A

Basic Research Questions

Q. How can the synthesis of 4-(benzoylamino)-N-benzylbenzamide be optimized to improve yield and purity?

  • Methodology : The compound is typically synthesized via multi-step amidation reactions. Key steps include:

  • Coupling Reactions : Use of coupling agents like trichloroisocyanuric acid (TCICA) for activating carboxylic acid groups, as demonstrated in analogous benzamide syntheses .
  • Solvent Selection : Dichloromethane (DCM) or acetonitrile (ACN) are preferred due to their inertness and ability to stabilize intermediates .
  • Catalysts : Sodium pivalate enhances reaction efficiency in anhydrous conditions .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures improve purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Analysis : 1^1H and 13^{13}C NMR confirm amide bond formation and substituent positions (e.g., benzyl and benzoyl groups) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate the amide backbone .
  • Mass Spectrometry (HRMS) : Provides molecular weight confirmation and fragmentation patterns .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with ATP/NADH-coupled detection systems .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted enzyme inhibition?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like EGFR or HDACs .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to optimize pharmacophores .
  • MD Simulations : Assess ligand-protein stability over 100-ns trajectories (GROMACS/AMBER) .

Q. How can contradictory data on its IC50_{50} values across studies be resolved?

  • Methodology :

  • Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinases) and control cell lines to normalize inter-lab variability .
  • Metabolic Stability Testing : Evaluate compound degradation in cell media (HPLC-MS) to rule out false negatives .
  • Batch Consistency : Verify synthesis reproducibility via 1^1H NMR and elemental analysis .

Q. What strategies mitigate mutagenicity risks identified in Ames testing for benzamide derivatives?

  • Methodology :

  • Structural Modifications : Replace mutagenic moieties (e.g., anomeric amides) with safer groups like trifluoromethyl .
  • In Silico Toxicity Prediction : Tools like Derek Nexus or ProTox-II flag hazardous substructures early .
  • Safe Handling Protocols : Use fume hoods, PPE, and closed-system reactors during synthesis .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

  • Methodology :

  • Forced Degradation Studies : Expose to 0.1M HCl/NaOH (37°C, 24h) and analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>200°C suggests solid-state stability) .
  • Excipient Screening : Test compatibility with PEGs, cyclodextrins, or liposomes for enhanced solubility .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodology :

  • Hazard Assessment : Follow OSHA/NIOSH guidelines for benzamide derivatives, including mutagenicity and skin irritation risks .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in certified containers .
  • Emergency Procedures : Maintain eyewash stations and antidotes (e.g., acetylcysteine for accidental inhalation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(benzoylamino)-N-benzylbenzamide
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